Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate
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Overview
Description
Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate is a chemical compound with a pyridine ring substituted with an ethyl ester and an N-methylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate typically involves the reaction of 3-aminopyridine with ethyl 3-bromo-2-oxopropanoate under reflux conditions in ethanol. This reaction forms an intermediate, which is then treated with N-methylacetamide to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-picolinate: Similar structure but lacks the N-methylacetamido group.
Ethyl 3-aminopyridine-2-carboxylate: Similar structure but with an amino group instead of the N-methylacetamido group.
Uniqueness
Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate is unique due to the presence of both the ethyl ester and N-methylacetamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables diverse chemical reactions.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 3-[acetyl(methyl)amino]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-4-16-11(15)10-9(6-5-7-12-10)13(3)8(2)14/h5-7H,4H2,1-3H3 |
InChI Key |
IDKMPLRBQBRXNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)N(C)C(=O)C |
Origin of Product |
United States |
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